molecular formula C23H18FN3O3S2 B11525494 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B11525494
M. Wt: 467.5 g/mol
InChI Key: SQAYZNKUZWOOSV-UHFFFAOYSA-N
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Description

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a fluorophenyl group, and a methoxybenzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiol-ene reaction, where a thiol reacts with an alkene or alkyne.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide group is synthesized by reacting a methoxy-substituted benzoyl chloride with an amine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The amide bond in the methoxybenzamide moiety can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), by binding to their active sites. This inhibition can lead to changes in gene expression and cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also contains fluorine atoms and a benzamide moiety but lacks the benzothiazole ring, making it less complex.

    N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: This compound is designed as a selective degrader of histone deacetylase-3 (HDAC3) and shares some structural similarities with the target compound.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H18FN3O3S2/c1-30-19-9-5-2-6-15(19)22(29)25-14-10-11-18-20(12-14)32-23(27-18)31-13-21(28)26-17-8-4-3-7-16(17)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

SQAYZNKUZWOOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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